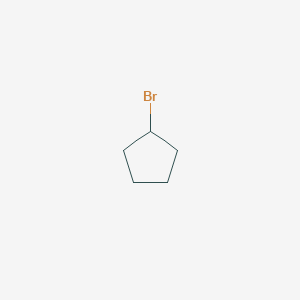

Bromocyclopentane

概要

説明

Bromocyclopentane (C₅H₉Br, CAS 137-43-9) is a halogenated cycloalkane with a molecular weight of 149.03 g/mol and a density of 1.390 g/mL . It is synthesized via alkylation of cyclopentanol with hydrobromic acid (HBr) or thionyl bromide (SOBr₂), often using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency . Its primary applications include:

- Synthetic precursor: Used to prepare cyclopentene, cyclopentanol, and heterocyclic compounds in pharmaceuticals (e.g., WDR5-MYC inhibitors ) and agrochemicals.

- Cross-coupling reactions: Serves as a substrate in palladium-catalyzed Suzuki couplings to generate cyclopentyl-substituted imidazoles and purines .

- Surface chemistry: Decomposes on nickel catalysts to produce cyclopentane, cyclopentene, and hydrogen, highlighting its role in hydrocarbon conversion studies .

準備方法

Synthetic Routes and Reaction Conditions: Bromocyclopentane can be synthesized through the bromination of cyclopentanol. In this method, cyclopentanol is mixed with hydrobromic acid and heated to about 170°C. The mixture is then refluxed for 6-8 hours. After the reaction, the product is distilled with water steam, washed with 5% sodium carbonate, dried, filtered, and fractionated to collect the final product .

Industrial Production Methods: An industrial method for producing this compound involves the addition reaction of cyclopentene with hydrobromic acid. The reaction is carried out in two steps: the first step at 40-45°C for 2-4 hours, followed by the second step at 60-90°C for another 2-4 hours. This method boasts a high conversion rate of cyclopentene (over 96%) and a high selectivity for this compound (over 98%) with a total reaction time of less than 8 hours .

化学反応の分析

Types of Reactions: Bromocyclopentane undergoes various types of chemical reactions, including substitution, elimination, and Grignard reactions.

Common Reagents and Conditions:

Substitution Reactions: this compound can be converted to cyclopentanol using water in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Elimination Reactions: It can be converted to cyclopentene using a strong base like potassium tert-butoxide.

Grignard Reactions: this compound reacts with magnesium turnings in dry tetrahydrofuran to form cyclopentylmagnesium bromide, a Grignard reagent.

Major Products Formed:

- Cyclopentanol

- Cyclopentene

- Cyclopentylmagnesium bromide

科学的研究の応用

Chemical Synthesis

Bromocyclopentane as a Precursor

This compound serves as a crucial precursor in the synthesis of several organic compounds, including:

- Cyclopentene : Used in polymerization reactions.

- Cyclopentanol : Important in the production of surfactants and pharmaceuticals.

The compound is particularly valued for its ability to undergo substitution and elimination reactions, making it a key component in organic synthesis pathways .

Table 1: Key Reactions Involving this compound

| Reaction Type | Product | Description |

|---|---|---|

| Substitution | Cyclopentyl Grignard | Forms Grignard reagent for further synthesis. |

| Reduction | Cyclopentane | Reduced using LiAlH4 to yield cyclopentane. |

| Oxidation | Cyclopentanone | Oxidized with KMnO4 to produce cyclopentanone. |

Biological Applications

Metabolic Studies

This compound is utilized in metabolic studies to trace the pathways of cyclopentane derivatives within biological systems. Its isotopic labeling can enhance the understanding of metabolic processes and compound behavior in vivo.

Case Study: Tracing Metabolic Pathways

In a study examining the metabolism of cyclopentane derivatives, researchers employed this compound to track its conversion into various metabolites, providing insights into its biological activity and potential therapeutic applications.

Pharmaceutical Applications

Synthesis of Pharmaceuticals

This compound is integral in the synthesis of several pharmaceuticals, notably:

- Ketamine : A widely used anesthetic and analgesic.

- Other Anesthetics : Various derivatives are synthesized using this compound as a starting material.

The compound's role as an intermediate allows for the efficient production of these critical medications .

Table 2: Pharmaceuticals Synthesized from this compound

| Pharmaceutical | Use | Synthesis Method |

|---|---|---|

| Ketamine | Anesthetic | Synthesized from cyclopentyl Grignard |

| Other Anesthetics | Analgesic | Various synthetic routes involving this compound |

Industrial Applications

Surfactants and Chemical Intermediates

In industrial settings, this compound is used as an intermediate in the production of surfactants and other industrial chemicals. Its properties as a fatty bromide make it suitable for use in formulations requiring emulsification or solubilization .

Example Application: Surfactant Production

This compound is employed in the synthesis of surfactants that are critical for detergents and cleaning products. Its ability to modify surface tension enhances product efficacy.

作用機序

The mechanism of action of bromocyclopentane primarily involves its reactivity as an alkyl halide. In substitution reactions, the bromine atom is replaced by a nucleophile, such as a hydroxyl group, to form cyclopentanol. In elimination reactions, the bromine atom is removed along with a hydrogen atom to form a double bond, resulting in cyclopentene. In Grignard reactions, this compound reacts with magnesium to form a Grignard reagent, which can further react with various electrophiles to form new carbon-carbon bonds .

類似化合物との比較

Comparison with Similar Cycloalkyl Bromides

Structural and Physical Properties

| Property | Bromocyclopentane | Bromocyclohexane | 1-Bromo-2-fluorocyclopentane |

|---|---|---|---|

| Molecular Formula | C₅H₉Br | C₆H₁₁Br | C₅H₈BrF |

| Molecular Weight (g/mol) | 149.03 | 163.06 | 167.02 |

| Boiling Point (°C) | ~137–139 (est.) | ~166–168 | Not reported |

| Density (g/mL) | 1.390 | 1.324 | 1.532 (est.) |

| Key Features | Secondary bromide, cyclic | Tertiary bromide (if substituted), larger ring | Fluorine substitution alters reactivity |

Notes:

- Bromocyclohexane’s larger ring reduces ring strain, affecting thermal stability and reaction rates .

- 1-Bromo-2-fluorocyclopentane’s fluorine atom introduces electronic effects (e.g., increased electrophilicity at Br) and steric hindrance .

Reactivity in Nucleophilic Substitution

- SN1 vs. SN2 Mechanisms :

- This compound : Undergoes both SN1 and SN2 pathways but favors SN1 due to steric hindrance from the cyclic structure, which slows backside attack in SN2 .

- Bromocyclohexane : Tertiary analogs react exclusively via SN1, while secondary analogs show mixed mechanisms. Bromocyclohexane reacts faster in SN2 than chlorocyclohexane due to Br’s superior leaving group ability (weaker base than Cl⁻) .

- 1-Bromo-2-fluorocyclopentane : Fluorine’s electronegativity polarizes the C-Br bond, accelerating SN2 but steric effects may dominate .

Thermal Decomposition and Catalytic Behavior

- This compound : On Ni(100) surfaces, decomposes at 200–400 K to yield cyclopentane (45%), cyclopentene (30%), and H₂ (25%) via competitive hydrogenation and dehydrogenation pathways .

- Bromocyclohexane : Higher thermal stability due to reduced ring strain; decomposition produces cyclohexane and benzene derivatives .

Metabolic Pathways

In rabbit studies:

- This compound: Forms cyclopentanol (primary metabolite) and trace epoxides via cytochrome P450 oxidation .

- Bromocyclohexane: Generates cyclohexanol and cyclohexanediols, with slower epoxidation due to larger ring size .

Key Research Findings

Reactivity Hierarchy : In SN2 reactions, bromocyclohexane > this compound due to better leaving group ability and steric accessibility .

Synthetic Flexibility : this compound’s cyclic structure enables selective alkylation in drug discovery, as seen in WDR5-MYC inhibitors (55% yield in imidazole synthesis ).

Catalytic Decomposition : this compound’s decomposition on Ni surfaces provides insights into hydrocarbon conversion mechanisms, critical for industrial catalysis .

生物活性

Bromocyclopentane is a halogenated cyclic alkane that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article presents a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a cyclopentane ring with a bromine atom attached, making it a member of the haloalkane family. Its molecular formula is , and it is characterized by its moderate polarity and ability to undergo various chemical reactions such as nucleophilic substitution and elimination.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its metabolites and derivatives. Research indicates that this compound and its derivatives exhibit several biological properties, including:

- Antitumor Activity : Some derivatives of this compound have shown potential as antitumor agents. For instance, studies have synthesized compounds based on cyclopentane scaffolds that demonstrate significant inhibitory effects against various cancer cell lines, including liver, colon, breast, prostate, and cervical cancers .

- Enzyme Inhibition : this compound derivatives have been evaluated for their ability to inhibit key enzymes involved in inflammatory processes, such as COX-2 and PDE4B. These enzymes are crucial targets in the treatment of inflammatory diseases and cancers .

- Metabolic Studies : Metabolites derived from this compound have been studied for their excretion patterns and biological effects. Research indicates that these metabolites can form glucosiduronic acids, facilitating their excretion from the body .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves halogenation reactions of cyclopentene or cyclopentane derivatives. The structure-activity relationship (SAR) studies have shown that modifications to the this compound structure can significantly enhance its biological activity. For example:

- Substituent Effects : The introduction of different substituents on the cyclopentane ring can either enhance or diminish the compound's potency against specific biological targets. Compounds with larger or more polar substituents tend to exhibit improved activity profiles .

- Mechanisms of Action : Investigations into the mechanisms by which this compound derivatives exert their biological effects suggest involvement in pathways such as apoptosis induction in cancer cells and modulation of inflammatory responses through enzyme inhibition .

Case Studies

-

Antitumor Activity Evaluation :

A series of this compound derivatives were evaluated for their antitumor activity against multiple cancer cell lines. The most potent compounds demonstrated IC50 values ranging from 5.13 to 17.95 µM, indicating significant potential for further development as anticancer agents . -

Enzyme Inhibition Studies :

Specific derivatives were tested for their inhibitory effects on COX-2 and PDE4B enzymes. For example, compound 4b showed competitive inhibition against COX-2 with an IC50 value comparable to established drugs like celecoxib .

Data Table

| Compound | Target | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | COX-2 | 1.08 | Strong inhibitor |

| Derivative 4a | TNF-α | 2.01 | Potently inhibits inflammation |

| Derivative 4b | PDE4B | 5.62 | Comparable to roflumilast |

| Derivative 6b | Tumor cell lines | 17.95 | Significant antitumor activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bromocyclopentane, and how do reaction conditions influence yield and purity?

this compound is commonly synthesized via the addition of anhydrous hydrogen bromide (HBr) to cyclopentene under controlled conditions. This method typically yields high purity (99%) when conducted in an inert atmosphere to prevent side reactions . For reproducibility, ensure stoichiometric ratios (1:1 cyclopentene:HBr) and monitor temperature (0–5°C) to minimize polymerization byproducts. Characterization via NMR (e.g., δ~H 1.7–2.1 ppm for cyclopentane protons; δ~C 28–34 ppm for Br-bearing carbon) and GC-MS confirms structural integrity .

Methodological Tip : Use fractional distillation to isolate this compound from unreacted HBr or cyclopentene. Include a purity table:

| Method | Yield (%) | Purity (%) | Key Contaminants |

|---|---|---|---|

| HBr addition (0°C) | 85–90 | 99 | Cyclopentene (<1%) |

| Radical bromination | 60–70 | 95 | Di-substituted isomers |

Q. How does this compound’s cyclic structure affect its reactivity in nucleophilic substitution (SN) reactions?

this compound undergoes both SN1 and SN2 mechanisms, but steric hindrance from its cyclic structure favors SN1 in polar protic solvents (e.g., ethanol/AgNO₃). The transition state for SN2 is destabilized due to restricted backside attack, as shown by kinetic studies comparing acyclic analogs (e.g., 2-bromopentane) .

Experimental Design :

- SN1 : Monitor solvolysis rates in ethanol/water mixtures via conductivity or titrimetry.

- SN2 : Use polar aprotic solvents (e.g., DMSO) with strong nucleophiles (e.g., KI), but expect slower kinetics.

Advanced Research Questions

Q. How can computational models resolve contradictions in reported kinetic data for this compound’s SN reactions?

Discrepancies in activation energies (ΔG‡) for SN1 pathways (e.g., 85–95 kJ/mol across studies) may arise from solvent effects or incomplete solvation models. Density Functional Theory (DFT) simulations using implicit solvent models (e.g., SMD) can reconcile these differences by accounting for solvent polarity and steric strain .

Data Analysis Framework :

- Compare computed ΔG‡ values with experimental Arrhenius plots.

- Validate using isotopic labeling (e.g., ^13C NMR) to track carbocation intermediates.

Q. What strategies optimize this compound’s regioselectivity in transition-metal-catalyzed cross-coupling reactions?

Steric hindrance limits coupling efficiency in Buchwald-Hartwig or Suzuki-Miyaura reactions. Strategies include:

- Ligand Design : Bulky phosphine ligands (e.g., SPhos) enhance selectivity for less hindered positions.

- Solvent Optimization : Use low-polarity solvents (e.g., toluene) to stabilize π-allyl intermediates .

Case Study :

| Catalyst System | Conversion (%) | Major Product |

|---|---|---|

| Pd(OAc)₂/SPhos/toluene | 78 | 2-substituted |

| Pd₂(dba)₃/XPhos/DMF | 45 | Mixture |

Q. How do solvent and temperature effects influence this compound’s stability in long-term storage?

Degradation studies show this compound decomposes via β-hydride elimination at elevated temperatures (>40°C) or in protic solvents. Store in amber glass under nitrogen at –20°C to extend shelf life. Purity loss (<2% over 12 months) is quantified via GC-FID .

Q. Methodological Guidance

Q. What analytical techniques best characterize this compound’s structural and electronic properties?

- NMR Spectroscopy : ^1H/^13C NMR identifies ring strain (upfield shifts for adjacent protons) and Br’s electron-withdrawing effects.

- X-ray Crystallography : Resolves bond angles (C-Br bond length: ~1.93 Å) and confirms chair-like ring conformation .

- Kinetic Isotope Effects (KIE) : Differentiate SN1/SN2 pathways by comparing k_H/k_D in deuterated solvents.

Q. How should researchers address inconsistencies in literature-reported melting/boiling points?

Discrepancies (e.g., boiling points: 137–142°C) may arise from impurities or calibration errors. Standardize measurements using differential scanning calorimetry (DSC) and report confidence intervals (±0.5°C) .

Q. Safety and Compliance

Q. What are the critical safety protocols for handling this compound in electrophilic reactions?

- Ventilation : Use fume hoods to avoid inhalation of HBr vapors.

- PPE : Nitrile gloves and splash goggles are mandatory.

- Waste Disposal : Neutralize residual HBr with NaHCO₃ before aqueous disposal .

特性

IUPAC Name |

bromocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c6-5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTFVKHPEHKBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059670 | |

| Record name | Cyclopentane, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-43-9 | |

| Record name | Cyclopentyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromocyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentane, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentane, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromocyclopentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP65Z83BNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。